Tert-butyl[(2,4-dimethylphenyl)methyl]amine Tert-butyl[(2,4-dimethylphenyl)methyl]amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17763044
InChI: InChI=1S/C13H21N/c1-10-6-7-12(11(2)8-10)9-14-13(3,4)5/h6-8,14H,9H2,1-5H3
SMILES:
Molecular Formula: C13H21N
Molecular Weight: 191.31 g/mol

Tert-butyl[(2,4-dimethylphenyl)methyl]amine

CAS No.:

Cat. No.: VC17763044

Molecular Formula: C13H21N

Molecular Weight: 191.31 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl[(2,4-dimethylphenyl)methyl]amine -

Specification

Molecular Formula C13H21N
Molecular Weight 191.31 g/mol
IUPAC Name N-[(2,4-dimethylphenyl)methyl]-2-methylpropan-2-amine
Standard InChI InChI=1S/C13H21N/c1-10-6-7-12(11(2)8-10)9-14-13(3,4)5/h6-8,14H,9H2,1-5H3
Standard InChI Key OTFHIZALQHNZCG-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C=C1)CNC(C)(C)C)C

Introduction

Chemical Identity and Nomenclature

Tert-butyl[(2,4-dimethylphenyl)methyl]amine belongs to the class of arylalkyl tertiary amines. Its systematic IUPAC name is N-(tert-butyl)-1-(2,4-dimethylphenyl)methanamine. The compound’s structure comprises a tert-butyl group ((CH3)3C(\text{CH}_3)_3\text{C}) bonded to the nitrogen atom of a benzylamine scaffold, which itself is substituted with methyl groups at the 2- and 4-positions of the aromatic ring . Key identifiers include:

  • CAS Registry Number: 926270-71-5

  • Molecular Formula: C13H21N\text{C}_{13}\text{H}_{21}\text{N}

  • Synonyms:

    • N-(tert-Butyl)-2,4-dimethylbenzylamine

    • 2,4-Dimethyl-N-(2-methylpropan-2-yl)benzenemethanamine

Synthesis and Manufacturing

The synthesis of tert-butyl[(2,4-dimethylphenyl)methyl]amine can be inferred from analogous N-demethylation protocols. A method adapted from Botla et al. (2016) involves the reaction of 2,4-dimethyl-N,N-dimethylaniline with tert-butylhydroperoxide (TBHP) under inert conditions .

Reaction Conditions and Procedure

  • Stage 1:

    • Substrate: 2,4-dimethyl-N,N-dimethylaniline (dissolved in toluene).

    • Oxidizing Agent: TBHP (70% in water).

    • Conditions: Dropwise addition of TBHP under N2\text{N}_2, stirred for 2 minutes at ambient temperature.

  • Stage 2:

    • Base: Triethylamine (TEA).

    • Conditions: Heating to 110°C for 3 hours under N2\text{N}_2.

  • Workup:

    • The mixture is washed with water and ethyl acetate.

    • The organic layer is dried over Na2SO4\text{Na}_2\text{SO}_4 and purified via silica gel chromatography.

This method achieves moderate yields (~78%) for related tert-butylbenzylamines . Key challenges include controlling oxidative side reactions and optimizing purification to isolate the tertiary amine.

ParameterValue/DescriptionReference
Starting Material2,4-dimethyl-N,N-dimethylaniline
Oxidizing AgentTBHP (70% in H2O\text{H}_2\text{O})
Reaction Temperature110°C
Yield~78% (analogous compounds)

Molecular Structure and Conformational Analysis

Crystallographic data for structurally similar compounds provide insights into the molecular geometry of tert-butyl[(2,4-dimethylphenyl)methyl]amine. For instance, a related tert-butyl-containing triazolyl derivative exhibits a dihedral angle of 75.97°–107.49° between the aromatic and heterocyclic rings . In the target compound, steric interactions between the tert-butyl group and the 2,4-dimethylphenyl moiety likely result in:

  • Non-planar Geometry: The tert-butyl group adopts a staggered conformation to minimize van der Waals repulsions with the ortho-methyl substituent.

  • Intermolecular Interactions: Weak C–H⋯N hydrogen bonds may stabilize the crystal lattice, as observed in analogs with tertiary amine functionalities .

Bond lengths and angles are consistent with standard sp³-hybridized nitrogen centers, with C–N distances averaging 1.45–1.48 Å .

Physicochemical Properties

  • Boiling Point: Estimated at 240–260°C (based on N-tert-butylmethylamine analogs ).

  • Solubility: Lipophilic nature suggests miscibility with organic solvents (e.g., toluene, ethyl acetate) and poor aqueous solubility.

  • Spectroscopic Data:

    • IR: ν(N–H)\nu(\text{N–H}) ~3300 cm⁻¹; ν(C–Haromatic)\nu(\text{C–H}_{\text{aromatic}}) ~3000–3100 cm⁻¹ .

    • NMR:

      • 1H^1\text{H}: δ 1.20 (s, 9H, tert-butyl), δ 2.30 (s, 6H, CH₃), δ 3.70 (s, 2H, CH₂) .

Applications and Research Significance

While direct applications of tert-butyl[(2,4-dimethylphenyl)methyl]amine are undocumented, its structural features suggest potential roles as:

  • Pharmaceutical Intermediate: Tertiary amines are common in bioactive molecules; the dimethylphenyl group may enhance blood-brain barrier penetration.

  • Ligand in Coordination Chemistry: The lone pair on nitrogen could facilitate metal coordination, useful in catalysis or material science.

Notably, the compound’s discontinuation highlights the need for alternative synthetic routes or derivatives with improved commercial viability .

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